![molecular formula C18H19N5O4S B2782293 methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate CAS No. 1797204-20-6](/img/structure/B2782293.png)
methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate is a synthetic compound characterized by its intricate structure and various potential applications. The compound's unique molecular framework, which combines multiple ring systems, makes it an intriguing subject for chemical and pharmaceutical research.
Wirkmechanismus
Target of Action
The compound, also known as “methyl N-[4-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]carbamate”, is a derivative of pyrazolo[1,5-a]pyrimidines . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors . They have been found to target vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .
Mode of Action
The compound interacts with its targets, leading to a variety of biochemical changes. For instance, as an inhibitor, it can prevent the normal functioning of the target, such as blocking the catalytic activity of HIV-1 integrase . As a receptor antagonist, it can bind to the receptor and block its activation, thereby inhibiting the downstream effects .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with various targets. For example, by inhibiting mycobacterium tuberculosis H37RV, it can affect the bacterial growth and survival pathways . By acting as a receptor antagonist for vasopressin 1b and fibrinogen, it can influence the signaling pathways associated with these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate typically involves multi-step synthetic routes. Initially, the formation of the 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl core is achieved through cyclization reactions, utilizing suitable precursors under controlled temperature and pH conditions. Following this, the sulfonylation of the aromatic ring and the subsequent carbamation of the resulting sulfonyl derivative are performed. Each step necessitates specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may incorporate continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to streamline the process. Industrial production focuses on achieving high yield, reproducibility, and adherence to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to introduce or modify functional groups, affecting its reactivity and interactions.
Reduction: : Reduction reactions can alter the nitrogenous ring system, impacting the compound's electronic properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic and heterocyclic rings.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Conditions like temperature, solvent choice, and catalyst presence are meticulously controlled.
Major Products Formed from These Reactions
The products formed vary widely based on the reaction type:
Oxidation may yield nitro or hydroxyl derivatives.
Reduction can produce amines or other reduced forms.
Substitution results in a myriad of functionalized derivatives, each with potential distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate has extensive applications across various fields:
Chemistry: : Used as a scaffold for designing new compounds with potential chemical or pharmaceutical applications.
Biology: : Investigated for its interactions with biological macromolecules, such as enzymes or receptors, influencing its potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential due to its unique structural features, possibly serving as a lead compound in drug development.
Industry: : Utilized in materials science for the synthesis of advanced materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin: derivatives
Sulfonylphenyl carbamates
Methyl carbamates
Highlighting Its Uniqueness
Methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate stands out due to its combination of multiple ring systems and functional groups, which confer unique reactivity and interaction profiles. This makes it a valuable compound in both research and industrial applications, offering opportunities for innovation and discovery.
Hope this dives deep enough for you! Anything specific catching your interest in the details?
Eigenschaften
IUPAC Name |
methyl N-[4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-12-9-17-19-10-13-11-22(8-7-16(13)23(17)21-12)28(25,26)15-5-3-14(4-6-15)20-18(24)27-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJNJDXNAWTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)
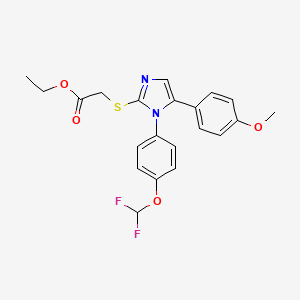
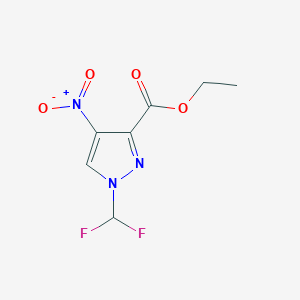
![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)
![(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2782220.png)
![4-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2782222.png)

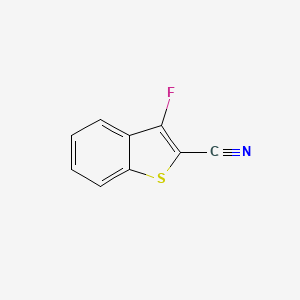
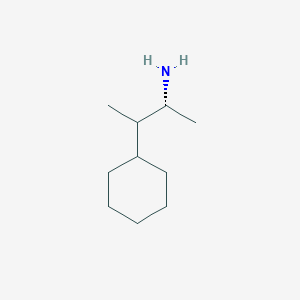
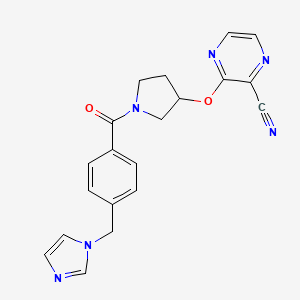
![N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide](/img/structure/B2782228.png)
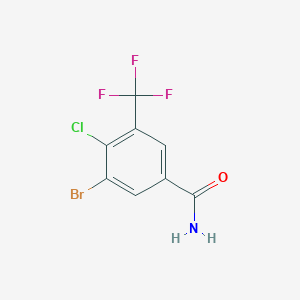
![[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2782232.png)
